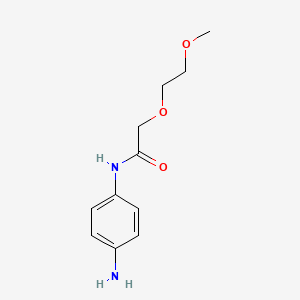

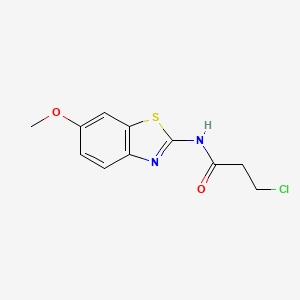

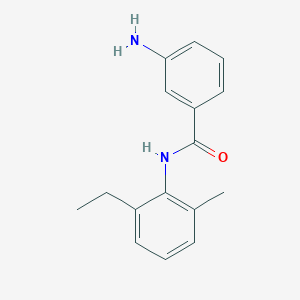

![molecular formula C14H12N2O3 B3072507 5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-2-furoic acid CAS No. 1016763-10-2](/img/structure/B3072507.png)

5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-2-furoic acid

Übersicht

Beschreibung

The compound “5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-2-furoic acid” is a derivative of benzimidazole . Benzimidazole derivatives have been studied for their optimized geometrical structure, electronic and vibrational features .

Synthesis Analysis

The synthesis of benzimidazole derivatives involves experimental and theoretical investigations on the optimized geometrical structure, electronic and vibrational features . The B3LYP/6-311++G(d,p) basis set is used for these investigations .Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is analyzed using the Vibrational Energy Distribution Analysis (VEDA) program . This program performs the vibrational assignments and calculates the Potential Energy Distribution (PED) .Chemical Reactions Analysis

The chemical reactions of benzimidazole derivatives involve charge transfer within the molecule . The calculated HOMO and LUMO energies reveal this charge transfer . The MEP surface is a chemically reactive area appropriate for drug action .Physical And Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives are analyzed using various techniques . Theoretical and actual NMR chemical shifts are found to be quite similar . The UV-vis spectrum of the compound, as well as effects of solvents, have been investigated .Wissenschaftliche Forschungsanwendungen

Vibrational Spectroscopy and Quantum Computational Studies

The compound can be used in vibrational spectroscopy and quantum computational studies. Experimental and theoretical investigations on the optimized geometrical structure, electronic, and vibrational features of similar compounds have been conducted .

Molecular Docking Studies

Molecular docking studies can be performed with this compound. The details of the docking studies aid in the prediction of protein binding .

Synthesis of Substituted Benzimidazo

It can be used as a key precursor to synthesize substituted benzimidazo .

Antibacterial and Antifungal Applications

A novel series of 2-substituted benzimidazole derivatives has been reported for antibacterial action against S. aureus, Staphylococcus epidermidis, K. pneumoniae and E. coli and antifungal activity against C. albicans and A. niger .

Inhibitory Actions Against S. aureus and M. tuberculosis H37Rv

The derivatives with 4-nitro, 4-chloro, 4-fluoro, 4-bromo, and unsubstituted exerted good to moderate inhibitory actions against S. aureus and M. tuberculosis H37Rv .

Synthesis of Reversible Solid-to-Liquid Phase Transition Coordination Polymer Crystals

It can be used in the synthesis of reversible solid-to-liquid phase transition coordination polymer crystals .

Wirkmechanismus

Target of Action

It is known that benzimidazole derivatives, which this compound is a part of, have a broad range of biological activities . They have been reported to show antimicrobial, antitumor, antidiabetic, and anti-inflammatory activities among others .

Mode of Action

Studies on similar benzimidazole derivatives suggest that the calculated homo and lumo energies reveal that charge transfer happens within the molecule, making it chemically reactive and appropriate for drug action .

Biochemical Pathways

Benzimidazole derivatives are known to interact with various biochemical pathways due to their broad range of biological activities .

Result of Action

Benzimidazole derivatives are known to exhibit a broad range of biological activities, suggesting that they can have diverse molecular and cellular effects .

Eigenschaften

IUPAC Name |

5-[(2-methylbenzimidazol-1-yl)methyl]furan-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O3/c1-9-15-11-4-2-3-5-12(11)16(9)8-10-6-7-13(19-10)14(17)18/h2-7H,8H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGWJUOYOMPCBSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2N1CC3=CC=C(O3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-2-furoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

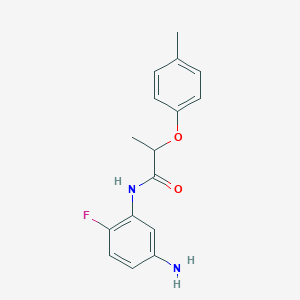

![1-[(6-Chloropyridin-3-YL)methyl]-4-ethylpiperazine](/img/structure/B3072454.png)

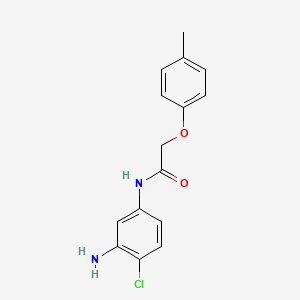

amine](/img/structure/B3072482.png)

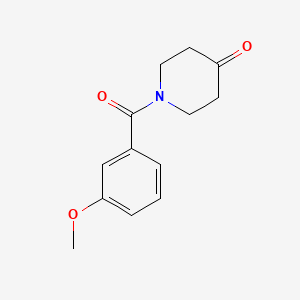

![2-[(4-Methylpiperidin-1-YL)methyl]aniline](/img/structure/B3072489.png)

![5-Oxo-1-[2-(trifluoromethoxy)phenyl]pyrrolidine-3-carboxylic acid](/img/structure/B3072502.png)